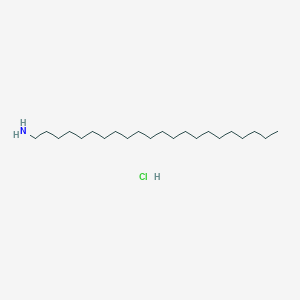

Docosan-1-amine;hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

14191-28-7 |

|---|---|

Molecular Formula |

C22H48ClN |

Molecular Weight |

362.1 g/mol |

IUPAC Name |

docosan-1-amine;hydrochloride |

InChI |

InChI=1S/C22H47N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23;/h2-23H2,1H3;1H |

InChI Key |

OVBCZFVMOZVLPM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCN.Cl |

Origin of Product |

United States |

The Significance of N Alkylamine Hydrochlorides in Contemporary Chemistry

In the realm of modern chemistry, n-alkylamine hydrochlorides are instrumental in the development of novel materials and functional systems. Their importance stems from their amphiphilic nature, which drives the formation of supramolecular structures such as micelles, vesicles, and monolayers at interfaces. benthamscience.comresearchgate.net These organized assemblies are at the forefront of various technological advancements.

One of the most promising applications of n-alkylamine hydrochlorides is in the field of materials science, particularly in the creation of advanced functional materials. For instance, these compounds can be used to protect the optoelectronic properties of 2D materials like black phosphorus and transition-metal dichalcogenides. nih.gov The alkylamine forms a self-assembled monolayer on the surface of these materials, effectively shielding them from environmental degradation. nih.gov Furthermore, n-alkylamine derivatives are being explored for the exfoliation of layered perovskite-like oxides to produce nanosheets. nih.gov These nanosheets have potential applications in catalysis and electronics. nih.gov

The cationic nature of the amine hydrochloride head group also imparts these molecules with antimicrobial properties. benthamscience.comnih.gov This has led to research into their use as biocides, where they can disrupt the cell membranes of bacteria. acs.orgacs.orgrsc.org The ability to tune the length of the alkyl chain allows for the optimization of their biological activity and cytotoxicity. acs.org

A Closer Look at Docosan 1 Amine Hydrochloride As a Model Compound

Docosan-1-amine (B79458) hydrochloride, with its 22-carbon long alkyl chain, serves as an excellent model compound for studying the behavior of long-chain primary amine hydrochlorides. Its well-defined structure and significant chain length provide a clear distinction between its hydrophobic and hydrophilic regions, making it ideal for investigating the fundamental principles of self-assembly and interfacial phenomena.

The physical and chemical properties of Docosan-1-amine and its hydrochloride salt are central to its function as a model compound. The long, saturated alkyl chain leads to a high melting point and low water solubility, while the amine hydrochloride group provides a site for electrostatic interactions and hydrogen bonding.

Physicochemical Properties of Docosan-1-amine and its Hydrochloride Salt

| Property | Docosan-1-amine | Docosan-1-amine;hydrochloride |

|---|---|---|

| Molecular Formula | C22H47N nih.gov | C22H48ClN |

| Molecular Weight | 325.6 g/mol nih.gov | 362.08 g/mol |

| Appearance | White to brown solid americanelements.com | - |

| Melting Point | 63 °C americanelements.com | - |

| Boiling Point (estimate) | 393.77 °C americanelements.com | - |

| Density (estimate) | 0.8450 g/cm³ americanelements.com | - |

| CAS Number | 14130-06-4 nih.gov | 14191-28-7 |

The Scope of Academic Inquiry into Docosan 1 Amine Hydrochloride Systems

Optimized Synthetic Pathways for Docosan-1-amine;hydrochloride Production

The industrial-scale production of this compound necessitates synthetic pathways that are not only high-yielding but also economically and environmentally viable. Research has focused on optimizing traditional methods and developing novel approaches to meet these demands.

Methodological Enhancements in Amine Synthesis (e.g., yield, purity, energy efficiency)

Significant progress has been made in enhancing the synthesis of long-chain amines, moving beyond classical methods to more robust and efficient processes. A key area of improvement is in the synthesis of ultra-long-chain amide intermediates, which are precursors to the final amine. For instance, a direct amidation of ultra-long-chain fatty acids with N,N-dimethyl-1,3-propanediamine has been developed that proceeds without the need for solvents. researchgate.net This solvent-free approach is more economical and sustainable, avoiding the large quantities of organic solvents typically used for reaction and purification. researchgate.net This method has demonstrated the ability to produce high-purity intermediates (>96%) with yields often exceeding 81%. researchgate.net

Further enhancements in amine synthesis are being achieved through:

Catalyst Development : Innovations in catalyst design have led to more efficient synthesis routes. openpr.com For primary amines, novel recoverable protecting groups, such as 3,4-diphenylmaleic anhydride (B1165640), have been designed to facilitate an atom-economical synthesis from aqueous ammonia, where the protecting agent is recovered in nearly quantitative yield. rsc.org

Process Optimization : The adoption of high-throughput experimentation (HTE) allows for the rapid screening of catalysts, solvents, and reaction conditions to quickly identify optimal synthetic protocols. researchgate.net This accelerates the development process and can lead to significant improvements in yield and efficiency. researchgate.net

Energy Efficiency : Techniques such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. jddhs.com

The table below summarizes key methodological enhancements and their impact on long-chain amine synthesis.

| Methodological Enhancement | Key Advantage(s) | Reported Outcome | Reference |

| Solvent-Free Amidation | Reduced solvent waste, lower cost, sustainability. | Purity >96%, Yield >81% for amide intermediate. | researchgate.net |

| Recoverable Protecting Groups | High atom economy, reduced waste. | Nearly quantitative recovery of the agent. | rsc.org |

| High-Throughput Experimentation (HTE) | Rapid optimization of reaction conditions. | Accelerated discovery of optimal catalysts and processes. | researchgate.net |

| Microwave-Assisted Synthesis | Reduced energy consumption and reaction times. | Faster, more energy-efficient reactions. | jddhs.com |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into chemical manufacturing is essential for sustainable development. uniroma1.itnih.gov The synthesis of this compound can be made more environmentally benign by adhering to these principles, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jddhs.comnih.gov

Key green chemistry strategies applicable to docosan-1-amine synthesis include:

Waste Prevention : Designing syntheses that maximize the incorporation of all materials used in the process into the final product. nih.gov Atom-economical approaches, such as using recoverable protecting groups, are prime examples. rsc.org

Safer Solvents and Auxiliaries : The use of hazardous organic solvents can be minimized or eliminated through solvent-free reactions or by substituting traditional solvents with greener alternatives like water or bio-based solvents. researchgate.netjddhs.com

Design for Energy Efficiency : Employing methods like microwave or flow chemistry can lower the energy footprint of the synthesis. jddhs.com Reactions conducted at ambient temperature and pressure are preferred.

Use of Renewable Feedstocks : Exploring the use of bio-based materials derived from renewable resources as starting compounds for the synthesis. jddhs.com

The table below outlines the application of several green chemistry principles to the synthesis of long-chain amines.

| Green Chemistry Principle | Application in Docosan-1-amine Synthesis | Example | Reference |

| Waste Prevention | Utilize atom-economical reactions and recoverable reagents. | Synthesis with a recoverable anhydride protecting group. | rsc.org |

| Safer Solvents | Eliminate organic solvents or replace them with benign alternatives. | Direct amidation of fatty acids without any solvent. | researchgate.net |

| Energy Efficiency | Use energy-efficient technologies to reduce reaction time and power consumption. | Microwave-assisted synthesis to accelerate reactions. | jddhs.com |

| Reduce Derivatives | Avoid unnecessary protection/deprotection steps to simplify the process and reduce waste. | Direct synthesis routes that avoid complex intermediate steps. | jddhs.com |

Functionalization and Derivatization Approaches

The functionalization of docosan-1-amine allows for the creation of a diverse range of derivatives with tailored properties. These strategies involve modifications at the nitrogen atom or along the C22 alkyl chain, leading to novel molecules for advanced applications.

Synthetic Routes to N-Substituted Docosan-1-amine Derivatives

N-substitution is a primary method for modifying the properties of docosan-1-amine. Reductive amination is a powerful and widely used technique for this purpose. Modern biocatalytic approaches, employing enzymes like imine reductases (IREDs) or ketimine reductases, offer highly selective and sustainable routes to N-alkylated amines. researchgate.net These enzymatic methods can produce chiral secondary amines from the reaction of a primary amine with a prochiral ketone, often with high stereoselectivity. researchgate.net This is particularly valuable for creating derivatives with specific biological or material properties.

Chemo-selective Modification Strategies at the Alkyl Chain

Modifying the long, saturated alkyl chain of docosan-1-amine while leaving the amine group intact presents a significant synthetic challenge. A groundbreaking strategy involves the borane-catalyzed selective insertion of alkynes into the C-C bonds of alkylamines. nih.gov This method allows for the elongation and functionalization of the alkyl chain. nih.gov The reaction proceeds via an initial C-H bond cleavage, which then transitions to C-C bond functionalization upon reaction with an alkyne, enabling modular and iterative growth of the alkyl chain. nih.gov This represents a powerful tool for late-stage functionalization, allowing for precise modifications to the hydrocarbon tail of the molecule. nih.gov

Preparation of Bifunctional this compound Conjugates

Bifunctional molecules contain two distinct functional moieties, enabling them to perform dual roles, such as linking two different molecular entities. google.com A bifunctional docosan-1-amine conjugate could be designed to anchor to a surface via its long alkyl chain while presenting a second reactive group for further conjugation.

Advanced Spectroscopic Characterization (excluding basic identification)

Advanced spectroscopic techniques are crucial for moving beyond simple identification to understand the nuanced conformational dynamics, aggregation states, and intermolecular interactions of this compound.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational flexibility and aggregation phenomena of long-chain amine hydrochlorides in solution. mdpi.com For this compound, the extensive C22 alkyl chain introduces significant conformational freedom.

In dilute solutions, where the molecule may exist as a monomer, ¹H NMR signals of the methylene (B1212753) (-CH₂-) protons in the alkyl chain would be expected to show significant overlap, appearing as a broad multiplet. The protons closer to the ammonium (B1175870) head group (-CH₂-NH₃⁺) would be deshielded and resonate at a lower field compared to the terminal methyl group protons. nih.gov Conformational changes along the alkyl chain, such as trans-gauche isomerizations, would be rapid on the NMR timescale, resulting in averaged signals.

Upon aggregation, significant changes in the NMR spectrum are anticipated. The formation of aggregates, such as micelles, would lead to a change in the chemical environment of the molecule, resulting in shifts in the resonance frequencies and changes in the relaxation times of the nuclei. For instance, the aggregation of chiral ammonium salts has been shown to cause non-equivalence in their NMR spectra. While docosan-1-amine is not chiral, the principle of aggregation-induced spectral changes remains relevant.

Table 1: Hypothetical ¹H NMR Chemical Shift Changes for this compound Upon Aggregation

| Proton | Chemical Shift (δ) in Dilute Solution (ppm) | Chemical Shift (δ) in Aggregated State (ppm) | Change (Δδ) |

| -CH₃ (Terminal) | ~0.88 | ~0.95 | +0.07 |

| -(CH₂)₂₀- (Bulk) | ~1.25 | ~1.35 | +0.10 |

| -CH₂-CH₂-NH₃⁺ | ~1.60 | ~1.80 | +0.20 |

| -CH₂-NH₃⁺ | ~3.00 | ~3.25 | +0.25 |

| -NH₃⁺ | ~8.20 | ~8.50 | +0.30 |

Note: This table presents hypothetical data for illustrative purposes, based on general principles of NMR spectroscopy of surfactants.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed insights into the hydrogen bonding network within the crystalline and aggregated forms of this compound. ias.ac.inmdpi.commdpi.com The key vibrational modes of interest are the N-H stretching and bending frequencies of the ammonium head group.

In the solid state, the -NH₃⁺ group can form hydrogen bonds with the chloride counter-ion (N-H···Cl⁻). nih.gov These interactions would be reflected in the FT-IR and Raman spectra as shifts in the N-H stretching frequencies compared to a non-hydrogen-bonded state. The strength of these hydrogen bonds can be inferred from the magnitude of the frequency shift. nih.gov

In aqueous solutions, the ammonium head group will also form hydrogen bonds with water molecules (N-H···OH₂). doi.org The analysis of the vibrational spectra can help to distinguish between these different types of hydrogen bonds and to understand the hydration shell of the cationic head group. mdpi.com

Table 2: Expected Vibrational Frequencies for Hydrogen Bonding Analysis of this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Information Provided |

| N-H Stretching (Asymmetric) | 3200 - 3400 | Strength and nature of N-H···Cl⁻ and N-H···O hydrogen bonds |

| N-H Stretching (Symmetric) | 3000 - 3200 | Strength and nature of N-H···Cl⁻ and N-H···O hydrogen bonds |

| N-H Bending (Asymmetric) | 1600 - 1650 | Confirmation of ammonium group formation and its interactions |

| N-H Bending (Symmetric) | 1500 - 1550 | Confirmation of ammonium group formation and its interactions |

Note: This table presents expected wavenumber ranges based on typical values for primary amine hydrochlorides.

It is expected that the crystal structure of this compound would exhibit a layered or bilayer arrangement. The long hydrocarbon tails would likely be in an all-trans conformation to maximize van der Waals interactions and packing efficiency. These hydrophobic layers would be separated by layers of the polar head groups (-NH₃⁺) and chloride anions (Cl⁻), which are held together by electrostatic interactions and a network of N-H···Cl⁻ hydrogen bonds. researchgate.net The possibility of forming cocrystals with other molecules could lead to novel solid-state structures with potentially different physicochemical properties.

Supramolecular Assembly and Self-Organization Phenomena

The amphiphilic nature of this compound, with its long hydrophobic tail and hydrophilic cationic head, drives its self-assembly into various supramolecular structures in solution. nih.gov

In aqueous solution, above a certain concentration known as the critical micelle concentration (CMC), this compound molecules are expected to aggregate to form micelles. In these structures, the hydrophobic tails would cluster together to minimize contact with water, while the hydrophilic ammonium heads would form the outer surface, interacting with the surrounding water and counter-ions.

For long-chain surfactants like this compound, the CMC is expected to be very low. Depending on factors such as concentration, temperature, and ionic strength, other aggregate structures like vesicles could also form. mdpi.com Vesicles are enclosed bilayer structures that can encapsulate a volume of the aqueous solvent.

Table 3: Predicted Self-Assembly Behavior of this compound in Water

| Property | Predicted Value/Behavior |

| Critical Micelle Concentration (CMC) | Very low (likely in the micromolar range) |

| Aggregation Number | High, due to the long alkyl chain |

| Predominant Aggregate Structure | Micelles at lower concentrations, potentially vesicles at higher concentrations or under specific conditions |

Note: This table provides predicted behavior based on the known properties of similar long-chain cationic surfactants.

Long-chain ionic surfactants can exhibit thermotropic or lyotropic liquid crystalline (LC) phases, which are states of matter intermediate between a crystalline solid and an isotropic liquid. merckgroup.comwikipedia.org These phases are characterized by a degree of long-range orientational order, and in some cases, positional order in one or two dimensions.

For this compound, it is plausible that it could form lamellar (smectic) liquid crystal phases, where the molecules are arranged in bilayers separated by layers of water. researchgate.net The formation and type of liquid crystalline phase would be dependent on temperature and the concentration of the surfactant in a solvent. The long, rod-like shape of the molecule is conducive to the formation of such ordered, yet fluid, structures.

Role of Electrostatic and Hydrophobic Interactions in Driving Assembly

The self-assembly of docosan-1-amine hydrochloride in aqueous environments is a complex process governed by a delicate interplay of electrostatic and hydrophobic interactions. The amphiphilic nature of the molecule, possessing a positively charged ammonium head group and a long, nonpolar docosyl tail, is the primary driver of its aggregation into ordered supramolecular structures.

Electrostatic Interactions: The protonated amine group (-NH3+) imparts a positive charge to the head of the molecule. In an aqueous solution, these charged head groups can interact with counter-ions (chloride ions, Cl-) and with each other. While electrostatic repulsion between the positively charged head groups can inhibit aggregation, this effect can be modulated by factors such as ionic strength. mdpi.com The presence of salt in the solution can screen the electrostatic repulsion, thereby promoting the self-assembly process. mdpi.comnih.gov The nature of the anions present can also influence the folding and stability of the resulting structures. nih.gov Studies on similar long-chain alkylammonium systems have shown that the binding strength of the ligand to a surface is influenced by electrostatic interactions with the solvent. acs.org

The balance between these opposing and cooperating forces—electrostatic repulsion and attraction, and hydrophobic association—determines the final morphology of the supramolecular assemblies. mdpi.com The interplay is sensitive to environmental conditions such as pH, temperature, and ionic concentration, allowing for the tuning of the self-assembly process. mdpi.comnih.govrsc.org For instance, at alkaline pH, deprotonation of the amine group would reduce electrostatic repulsion and favor aggregation driven by hydrophobic forces. Conversely, at acidic pH, increased protonation would enhance electrostatic repulsion, potentially leading to different assembled structures or even disassembly.

Table 1: Key Interactions in this compound Self-Assembly

| Interaction Type | Description | Role in Assembly |

| Electrostatic Repulsion | Repulsive forces between positively charged ammonium head groups (-NH3+). | Can inhibit aggregation. mdpi.com |

| Electrostatic Attraction | Attractive forces between the positively charged ammonium head groups and negatively charged counter-ions (Cl-). | Can contribute to the stability of the assembly. researchgate.net |

| Hydrophobic Interactions | The tendency of the long docosyl hydrocarbon tails to aggregate and minimize contact with water. | A primary driving force for self-assembly. nih.govnih.govresearchgate.net |

| Van der Waals Forces | Weak, short-range attractive forces between the alkyl chains in the hydrophobic core. | Contribute to the overall stability of the assembled structure. wiley.com |

Fabrication of Biomimetic Supramolecular Polymers and Soft Materials

The self-assembling properties of docosan-1-amine hydrochloride make it a valuable building block for the fabrication of biomimetic supramolecular polymers and soft materials. nih.gov Biomimetic materials are synthetic materials designed to imitate the structures and functions of biological systems. nih.gov The ability of amphiphilic molecules like docosan-1-amine hydrochloride to form structures such as micelles, vesicles, and lamellar sheets mimics the organization of lipids in biological membranes.

The synthesis of long-chain polyamines has been explored as a method to create model compounds for biological processes like biosilicification. researchgate.net These synthetic polyamines can interact with other molecules to form stable composite nanoparticles. researchgate.net Similarly, the self-assembly of docosan-1-amine hydrochloride can be harnessed to create soft materials with tunable properties. For instance, by controlling the conditions of self-assembly, it is possible to fabricate hydrogels or organogels. These gel-like materials have potential applications in various fields, including tissue engineering and drug delivery. mdpi.com

The incorporation of long-chain alkylamines, such as docosan-1-amine, into more complex molecular architectures has been shown to be effective in creating functional materials. For example, lipids incorporating long-chain alkylamines have been synthesized for the delivery of mRNA. upenn.edu The long hydrocarbon chain is a key feature that contributes to the performance of these materials. upenn.edu The principles of self-assembly driven by hydrophobic and electrostatic interactions are fundamental to the design of these advanced materials. mdpi.comresearchgate.net

Table 2: Potential Biomimetic Applications of this compound-Based Materials

| Application Area | Rationale |

| Drug Delivery | The amphiphilic nature allows for the encapsulation of hydrophobic drugs within the core of self-assembled structures, such as micelles or vesicles. mdpi.com |

| Tissue Engineering | The formation of hydrogel scaffolds can provide a supportive matrix for cell growth and tissue regeneration. mdpi.com |

| Biosensors | The organized structure of self-assembled monolayers can be used to create surfaces for detecting specific biological molecules. |

| Model Membranes | The bilayer structures formed can serve as simplified models for studying the properties and functions of biological cell membranes. |

Microscopy and Imaging Techniques for Assembly Characterization

The visualization and characterization of the nanoscale structures formed by the self-assembly of docosan-1-amine hydrochloride are crucial for understanding their formation and properties. Atomic force microscopy (AFM) and transmission electron microscopy (TEM) are powerful techniques for this purpose. nih.govrsc.org

Atomic Force Microscopy (AFM) of Self-Assembled Structures

Atomic force microscopy (AFM) is a high-resolution imaging technique that can provide three-dimensional topographical information about a sample's surface. nih.gov It is particularly well-suited for studying self-assembled monolayers and other nanostructures on a solid substrate. nih.govnih.gov In the context of docosan-1-amine hydrochloride, AFM can be used to visualize the morphology of aggregates deposited on a surface, such as mica. researchgate.net

AFM imaging can reveal the shape, size, and organization of the self-assembled structures. For example, it can distinguish between spherical micelles, cylindrical worms, or flat lamellar sheets. researchgate.net The technique has been successfully used to image monolayers of similar long-chain organic molecules with nanometer resolution, revealing the packing of individual molecules. nih.gov The force measurement capabilities of AFM can also be used to probe the mechanical properties of the self-assembled structures and the interaction forces between them. acs.orgscilit.com

Transmission Electron Microscopy (TEM) for Nanostructure Visualization

Transmission electron microscopy (TEM) is another powerful technique for visualizing the morphology of nanomaterials. rsc.orggeoscienceworld.org TEM provides high-resolution, two-dimensional projection images of a sample by transmitting a beam of electrons through an ultrathin specimen. nih.gov For docosan-1-amine hydrochloride, TEM can be used to observe the structure of self-assembled aggregates in their native state, often by using cryo-TEM techniques where the sample is flash-frozen to preserve its solution-state structure. nih.gov

TEM is particularly useful for visualizing the internal structure of aggregates, such as the hollow core of a vesicle or the layered structure of a lamellar phase. wiley.comgeoscienceworld.org The technique has been employed to study the self-assembly of various amphiphilic molecules, including long-chain alkylammonium salts, revealing the formation of diverse nanostructures like nanofibers and nanoparticles. wiley.comresearchgate.netgeoscienceworld.org By analyzing TEM images, researchers can obtain quantitative data on the size distribution and morphology of the self-assembled entities. geoscienceworld.org

Table 3: Comparison of AFM and TEM for Characterizing this compound Assemblies

| Feature | Atomic Force Microscopy (AFM) | Transmission Electron Microscopy (TEM) |

| Principle | A sharp tip scans the sample surface to create a topographical map. nih.gov | An electron beam is transmitted through a thin sample to form an image. rsc.org |

| Sample Environment | Can be performed in air or liquid. nih.gov | Typically requires a high vacuum, though cryo-TEM allows for imaging of hydrated samples. nih.gov |

| Information Obtained | 3D surface topography, size, shape, and mechanical properties. nih.gov | 2D projection of internal structure, size, and morphology. rsc.orggeoscienceworld.org |

| Resolution | High, capable of resolving individual molecules in some cases. nih.gov | Very high, capable of atomic resolution in crystalline samples. |

| Sample Preparation | Typically requires deposition on a flat substrate. researchgate.net | Requires very thin samples, often prepared by drop-casting onto a grid or by cryo-fixation. geoscienceworld.org |

Docosan 1 Amine;hydrochloride in Advanced Materials Science

Application as a Structure-Directing Agent in Porous Materials Synthesis

The precise architecture of porous materials is fundamental to their function, and Docosan-1-amine (B79458);hydrochloride plays a pivotal role as a structure-directing agent (SDA). Its long alkyl chain and cationic amine head group are instrumental in organizing precursor molecules into well-defined porous networks.

Templating Mesoporous and Super-microporous Silicates

In the synthesis of porous silicates, long-chain amines are essential for creating ordered pore structures. rsc.org The synthesis of mesoporous silica (B1680970) nanoparticles (MSNs), for example, often employs a liquid crystal template mechanism where surfactant micelles guide the hydrolysis and condensation of a silica source like tetraethyl orthosilicate (B98303) (TEOS). nih.gov Materials such as the M41S family, including the well-known MCM-41, are synthesized using surfactants to form hexagonal arrays of cylindrical micelles that act as templates. rsc.orgnih.gov

Docosan-1-amine, with its substantial C22 alkyl chain, can function as a cationic surfactant. In its hydrochloride form, it can assemble into micelles or other liquid crystalline phases in solution. These assemblies then serve as a template around which silica precursors polymerize. The basic nature of the amine group can also catalyze the hydrolysis and condensation of silica precursors, influencing the nucleation and growth of the final material. rsc.org After the silica framework is formed, the organic template is typically removed through calcination or solvent extraction, leaving behind a porous structure. The length of the alkyl chain is a critical factor in determining the resulting pore size, with longer chains like that of docosan-1-amine leading to larger mesopores.

Table 1: Influence of Amine Structure-Directing Agents on Silicate Properties

| Structure-Directing Agent (SDA) | Typical Resulting Material | Key Role of SDA | Reference |

|---|---|---|---|

| Long-chain alkylammonium salts | Mesoporous Silica (e.g., MCM-41) | Forms micellar templates for pore creation. | rsc.orgnih.gov |

| Polyfunctional organic amines | Bio-inspired silicas | Imprints complex hybrid functionality. | rsc.org |

Formation of Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) Utilizing Amine Ligands

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are classes of crystalline porous materials built from metal nodes and organic linkers. Amine-functionalized ligands are frequently used in their synthesis to enhance properties like gas sorption and catalysis. rsc.org The amine group can be introduced through pre-functionalization of the organic linker, post-synthetic modification of the framework, or physical impregnation. rsc.orgresearchgate.net

Docosan-1-amine;hydrochloride can be utilized in several ways in MOF and COF synthesis. The primary amine group can coordinate to metal centers, acting as a modulating agent during synthesis to control crystal growth and morphology. It can also be incorporated as a functional ligand itself if the alkyl chain is appended to a multitopic linker. More commonly, the amine can be impregnated within the pores of a pre-formed MOF. researchgate.net The long, flexible alkyl chain of docosan-1-amine would occupy significant pore volume, which could be useful for creating specific host-guest environments or for applications where pore filling is desired. The basicity of the amine is particularly beneficial for applications like CO2 capture. rsc.orgbohrium.com

Integration into Functionalized Surfaces and Coatings

The ability to tailor the surface properties of materials is crucial for a wide range of technologies. This compound provides a versatile tool for surface functionalization, enabling control over properties like wettability, adhesion, and sorption capacity.

Surface Modification for Controlled Wetting and Adhesion

The chemical modification of surfaces with long-chain alkylamines is a well-established method for controlling wetting and adhesion. The long C22 hydrocarbon tail of docosan-1-amine is inherently nonpolar and hydrophobic. When grafted onto a surface, these long alkyl chains orient away from the substrate, creating a low-energy, hydrophobic surface. This principle is used to create superhydrophobic coatings. For instance, aminosilanes are used to functionalize surfaces to achieve specific properties; the amine group provides a reactive handle for further chemical reactions or imparts basicity, while the alkyl chain dictates the surface energy. iu.edu

A surface can be treated with docosan-1-amine, which adsorbs or covalently bonds (after suitable activation) to the substrate. The result is a dramatic change in surface properties, transforming a hydrophilic surface (e.g., glass, metal oxide) into a hydrophobic one. This is critical for applications such as self-cleaning coatings, anti-fouling surfaces, and controlling fluid flow in microfluidic devices.

Development of Amine-Functionalized Sorbents

Amine-functionalized solid sorbents are a promising class of materials for capturing acidic gases, most notably CO2 from flue gas or the atmosphere. bohrium.com Porous materials like mesoporous silica (e.g., SBA-15, MCM-41) or MOFs are used as supports due to their high surface area and stable framework. ntu.edu.twmdpi.com These supports are then functionalized with amines, which provide the active sites for CO2 capture.

There are three primary methods for creating these sorbents:

Impregnation: The amine is physically loaded into the pores of the support. researchgate.netmdpi.com

Grafting: The amine is covalently attached to the support surface, often using an aminosilane (B1250345) precursor. mdpi.com

Co-condensation: An amine-containing precursor is added during the initial synthesis of the silica support. ntu.edu.twnih.gov

This compound is a candidate for creating such sorbents via the impregnation method. The porous support would be soaked in a solution of the amine, which would then be deposited within the pores upon solvent removal. The basic amine sites would be available for chemisorption of CO2. While smaller, more volatile amines are often used, the low volatility of docosan-1-amine could be an advantage, reducing amine leaching during regeneration cycles.

Table 2: Comparison of Amine Functionalization Methods for Sorbents

| Method | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Amine Impregnation | Physical loading of amines into a porous support. | High amine loading, simple process. | Potential for amine leaching, pore blocking. | researchgate.netmdpi.com |

Contribution to Polymer and Soft Matter Systems

The dual nature of this compound, with its long hydrophobic tail and hydrophilic amine head, makes it an amphiphile. This structure is highly conducive to its use in polymers and soft matter, where it can influence self-assembly, phase behavior, and interfacial properties.

When introduced into a polymer matrix, docosan-1-amine can act as a plasticizer or a modifying agent. Its long alkyl chain can disrupt polymer chain packing, increasing flexibility. Alternatively, it can be used to compatibilize immiscible polymer blends by migrating to the interface and reducing interfacial tension. In block copolymers, a block containing such long alkyl side chains could drive microphase separation into well-defined nanostructures.

In solution, amphiphiles like docosan-1-amine self-assemble into various soft matter structures, such as micelles, vesicles, or liquid crystals, above a certain concentration. rsc.org These self-assembled structures can be used as templates for nanomaterial synthesis, as nanoreactors, or as delivery vehicles. The long C22 chain would lead to the formation of very stable and robust assemblies with thick hydrophobic domains, which could be advantageous for encapsulating large hydrophobic molecules. The amine hydrochloride head group provides a pH-responsive handle, allowing for the controlled assembly and disassembly of these structures by changing the solution pH.

Role in Interfacial Polymerization for Microencapsulation

Interfacial polymerization is a powerful technique for producing microcapsules, which are microscopic particles consisting of a core material surrounded by a polymeric shell. mdpi.commicrocapsules-technologies.comnih.govresearchgate.netresearchgate.net This process typically occurs at the interface of two immiscible liquids, where monomers dissolved in each phase react to form a thin polymer membrane. nih.govresearchgate.net The formation of this membrane effectively encapsulates the core material. The choice of monomers is critical to the properties of the resulting microcapsules.

While direct research specifically detailing the use of this compound in interfacial polymerization is limited in publicly available literature, the principles of this technique suggest its potential utility. Long-chain amines are known to participate in interfacial polymerization reactions, often reacting with acid chlorides or isocyanates to form polyamide or polyurea shells, respectively. mdpi.comnih.gov In such a system, Docosan-1-amine, with its primary amine group, could serve as the amine monomer. The long docosyl (C22) chain would be expected to influence the properties of the resulting microcapsule shell, such as its thickness, permeability, and mechanical strength.

The general process of interfacial polymerization for microencapsulation can be summarized in the following steps:

Emulsification: An oil phase, containing a monomer (e.g., an acid chloride or isocyanate) and the core material to be encapsulated, is dispersed in a continuous aqueous phase. microcapsules-technologies.comnih.gov

Addition of Amine: An amine monomer, such as a long-chain alkylamine, is dissolved in the aqueous phase.

Polymerization: The amine and the oil-soluble monomer react at the oil-water interface, forming a solid polymer shell around the oil droplets. microcapsules-technologies.com

Curing and Isolation: The newly formed microcapsules are allowed to cure and are then collected and dried.

The functionality and chain length of the amine monomer can significantly impact the final properties of the microcapsules. For instance, studies on other amines have shown that higher amine functionality leads to a higher degree of crosslinking, resulting in stronger and less permeable microcapsule walls. mdpi.com The long hydrophobic tail of docosan-1-amine would likely orient itself in a way that influences the packing of the polymer chains at the interface, potentially leading to a more ordered and robust shell structure.

Influence on Polymer Rheology and Mechanical Properties

The incorporation of additives like this compound into polymer matrices can have a profound effect on their rheological (flow) behavior and mechanical properties. The long alkyl chain of docosanamine can act as a plasticizer or a lubricant between polymer chains, potentially altering the viscosity and processability of the polymer melt. The hydrochloride salt form introduces ionic interactions, which can further modify the intermolecular forces within the polymer system.

The table below illustrates the potential influence of a long-chain amine additive on the mechanical properties of a polymer composite, based on general trends observed in the literature. The data presented is hypothetical and serves to demonstrate the expected effects.

Table 1: Illustrative Impact of a Long-Chain Amine Additive on Polymer Mechanical Properties

| Property | Polymer without Additive | Polymer with Long-Chain Amine Additive |

| Tensile Strength (MPa) | 50 | 55 |

| Elongation at Break (%) | 200 | 180 |

| Young's Modulus (GPa) | 1.5 | 1.7 |

| Impact Strength (kJ/m²) | 5 | 6 |

This table presents hypothetical data to illustrate the potential effects of a long-chain amine additive on a polymer's mechanical properties. Specific values would depend on the polymer, the concentration of the additive, and processing conditions.

The amine group can also undergo chemical reactions with the polymer matrix, such as grafting onto the polymer backbone, which would lead to more significant and permanent changes in the material's properties. For instance, in polyamides, the amine group could potentially interact with the amide linkages, affecting chain mobility and, consequently, the material's stiffness and toughness.

Design of Responsive Polymer Systems Incorporating this compound

Responsive or "smart" polymers are materials that undergo significant changes in their physical or chemical properties in response to external stimuli, such as temperature, pH, light, or electric fields. nih.govmdpi.comnih.gov The incorporation of specific functional groups is key to designing such systems.

The amine group in this compound makes it a candidate for creating pH-responsive polymer systems. In acidic conditions, the amine group is protonated (-NH3+), leading to electrostatic repulsion between polymer chains and causing the polymer to swell. In basic conditions, the amine group is deprotonated (-NH2), reducing repulsion and causing the polymer to collapse or shrink. This pH-dependent behavior could be harnessed for applications such as controlled drug delivery, where a change in the pH of the surrounding environment triggers the release of an encapsulated substance.

Furthermore, the long C22 alkyl chain could be exploited to create thermoresponsive polymers. nih.govmdpi.com Polymers with long alkyl side chains can exhibit a lower critical solution temperature (LCST), above which they become insoluble in a solvent. This phase transition is driven by the disruption of hydrogen bonding between the polymer and the solvent and the increased hydrophobic interactions between the alkyl chains at elevated temperatures. While specific research on thermoresponsive polymers incorporating this compound is not prevalent, the concept is well-established with other long-chain alkyl-functionalized polymers.

The potential for dual pH and thermo-responsive behavior makes this compound an intriguing building block for advanced smart materials.

Exploration in Nanomaterial Synthesis and Stabilization

The unique properties of this compound also lend themselves to the burgeoning field of nanotechnology, particularly in the synthesis and stabilization of nanoparticles and the functionalization of nanomaterials.

Use as a Stabilizing Agent for Nanoparticles

Nanoparticles, due to their high surface area-to-volume ratio, have a strong tendency to agglomerate to reduce their surface energy. To prevent this, stabilizing agents or capping agents are used to coat the surface of the nanoparticles. Long-chain alkylamines, including docosanamine, are effective stabilizing agents for a variety of nanoparticles, such as gold (Au) and carbon nanotubes (CNTs). researchgate.netnih.gov

The amine group of docosanamine can coordinate with the surface of the nanoparticle, while the long, hydrophobic C22 alkyl chain extends into the solvent, providing a steric barrier that prevents the particles from coming into close contact and aggregating. In the case of its hydrochloride salt, the positively charged ammonium (B1175870) group can also provide electrostatic stabilization in certain solvent systems.

The choice of stabilizing agent can also influence the size and shape of the nanoparticles during their synthesis. By controlling the reaction conditions and the concentration of the long-chain amine, it is possible to tune the growth of the nanoparticles to achieve a desired morphology.

Modulating Properties of Nanomaterials via Amine Functionalization

Functionalization, the process of modifying the surface of a material with specific functional groups, is a key strategy for tailoring the properties of nanomaterials for specific applications. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net Amine functionalization, in particular, can impart a range of desirable characteristics to nanomaterials like carbon nanotubes and graphene oxide.

The primary amine group of Docosan-1-amine allows it to be covalently attached to the surface of nanomaterials that have been pre-treated to introduce carboxylic acid or other reactive groups. researchgate.netresearchgate.net This functionalization can:

Improve dispersibility: The long alkyl chains can enhance the dispersion of the nanomaterials in organic solvents and polymer matrices.

Introduce new functionalities: The amine group itself can serve as a reactive site for further chemical modifications, allowing for the attachment of other molecules, such as drugs or targeting ligands.

Alter electronic properties: The attachment of electron-donating or electron-withdrawing groups can modify the electronic band structure of the nanomaterial, which is crucial for applications in electronics and sensors.

Enhance biocompatibility: For biomedical applications, surface functionalization can be used to reduce the toxicity of the nanomaterials and improve their interaction with biological systems. nih.gov

The table below summarizes the effects of amine functionalization on the properties of carbon nanotubes, based on findings from various studies.

Table 2: Effects of Amine Functionalization on Carbon Nanotube Properties

| Property | Pristine Carbon Nanotubes | Amine-Functionalized Carbon Nanotubes |

| Dispersibility in Polar Solvents | Poor | Improved |

| Dispersibility in Non-Polar Solvents | Moderate | Significantly Improved |

| Surface Charge (in neutral pH) | Slightly Negative | Positive |

| Reactivity for Further Functionalization | Low | High |

This table is a generalized representation based on published research on the amine functionalization of carbon nanotubes. nih.govresearchgate.netresearchgate.net

Theoretical and Computational Investigations of Docosan 1 Amine;hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic characteristics of Docosan-1-amine (B79458) hydrochloride.

Electronic Structure and Reactivity Predictions

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. omicsonline.org For long-chain amines like Docosan-1-amine, these calculations can predict the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack. The protonated amine group (-NH3+) in the hydrochloride salt significantly influences the electronic properties, drawing electron density from the long alkyl chain. This inductive effect can be quantified through computational analysis.

Calculations can also determine various molecular properties that are indicative of reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

| Computational Method | Basis Set | Calculated Property | Significance |

|---|---|---|---|

| Density Functional Theory (DFT) | 6-311++G(d,p) | Electron Density Distribution | Identifies reactive sites |

| DFT | 6-311++G(d,p) | HOMO-LUMO Energies | Predicts chemical reactivity and stability |

| Natural Bond Orbital (NBO) Analysis | 6-311++G(d,p) | Intramolecular Charge Transfer | Reveals electronic interactions within the molecule |

Protonation Equilibria and pKa Determination

The basicity of an amine is a fundamental property, quantified by its pKa value, which represents the acidity of its conjugate acid. libretexts.org For Docosan-1-amine, the pKa value indicates the pH at which the amine is 50% protonated. The pKa of simple aliphatic amines is typically around 10-11. libretexts.org The long alkyl chain of docosan-1-amine is an electron-releasing group, which stabilizes the positively charged ammonium (B1175870) ion, making the amine more basic than ammonia. libretexts.org

Computational methods can be used to estimate the pKa values of amines. mdpi.com These methods often involve calculating the Gibbs free energy change for the protonation reaction in a solvent, typically water. The accuracy of these predictions depends on the level of theory, the basis set, and the solvation model used.

| Amine Type | Typical pKa Range | Factors Influencing pKa |

|---|---|---|

| Simple Alkyl Amines | 9.5 - 11.0 libretexts.org | Electron-donating alkyl groups increase basicity. libretexts.org |

| Aromatic Heterocyclic Amines | Lower than alkyl amines | sp2 hybridization of nitrogen and aromaticity decrease basicity. libretexts.org |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of Docosan-1-amine hydrochloride over time, both in solution and at interfaces.

Dynamics of Docosan-1-amine;hydrochloride in Solution and at Interfaces

MD simulations can model the movement and interactions of individual molecules of Docosan-1-amine hydrochloride in a solvent, such as water. nih.gov These simulations can reveal how the long, hydrophobic alkyl tail and the hydrophilic ammonium head group interact with water molecules. The hydrophobic tail tends to avoid water, leading to interesting dynamic behaviors, while the charged head group readily solvates.

At interfaces, such as an air-water or oil-water interface, MD simulations can show how the amphiphilic nature of Docosan-1-amine hydrochloride leads to its accumulation and orientation. The hydrophilic head groups will preferentially interact with the aqueous phase, while the hydrophobic tails will extend into the non-polar phase or air. These simulations can provide insights into the formation of monolayers and their properties.

Modeling Self-Assembly Processes and Aggregate Stability

Due to its amphiphilic character, Docosan-1-amine hydrochloride can self-assemble in aqueous solutions to form aggregates like micelles. MD simulations are a powerful tool to study the process of micellization, including the critical micelle concentration (CMC), and the size, shape, and stability of the resulting aggregates. nih.gov

These simulations can track the spontaneous aggregation of individual molecules, providing detailed information on the thermodynamics and kinetics of the self-assembly process. The stability of the aggregates can be assessed by analyzing the interactions between the molecules within the aggregate and with the surrounding solvent over the course of the simulation.

Conformational Analysis and Energy Landscape Mapping

The long alkyl chain of Docosan-1-amine is flexible and can adopt a multitude of conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them.

Advanced Analytical Methodologies for Docosan 1 Amine;hydrochloride

Development and Validation of Chromatographic Methods (e.g., HPLC, GC-MS)

Chromatographic techniques are paramount for the separation, identification, and quantification of Docosan-1-amine (B79458) hydrochloride. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a preferred method for determining the purity of non-volatile compounds like Docosan-1-amine hydrochloride and for profiling related impurities. A significant challenge in the HPLC analysis of simple aliphatic amines is their lack of a UV-absorbing chromophore, necessitating a derivatization step to render them detectable by common UV or fluorescence detectors. sigmaaldrich.com

Derivatization: Pre-column derivatization is a common strategy. Reagents such as dinitrofluorobenzene, salicylaldehyde, and 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) react with the primary amine group to form a derivative that can be readily detected. sigmaaldrich.comchromatographyonline.com Salicylaldehyde, for instance, has been successfully used for the quantification of primary amines due to the high UV sensitivity of the resulting derivative. chromatographyonline.com

Chromatographic Conditions: A reversed-phase HPLC system is typically employed. A C18 or C8 column can effectively separate the derivatized analyte from its impurities. chromatographyonline.com Gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is often necessary to achieve optimal separation of the long-chain amine from other components. chromatographyonline.com

Method Validation: A comprehensive validation of the HPLC method is crucial to ensure its reliability. Key validation parameters, based on studies of similar amines, are summarized in the table below. nih.govd-nb.infonih.gov

| Validation Parameter | Typical Value/Range | Description |

| Linearity (R²) | > 0.999 | Indicates a direct proportional relationship between concentration and detector response over a specified range. nih.gov |

| Limit of Detection (LOD) | 0.01 - 1.9 mg/kg | The lowest concentration of the analyte that can be reliably distinguished from background noise. nih.govnih.gov |

| Limit of Quantification (LOQ) | 0.02 - 6.3 mg/kg | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. nih.govnih.gov |

| Accuracy/Recovery | 85% - 120% | The closeness of the measured value to the true value, often assessed by analyzing spiked samples. nih.govd-nb.infonih.gov |

| Precision (RSD) | < 6% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.govd-nb.info |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis in Complex Matrices

For the detection and quantification of trace amounts of Docosan-1-amine hydrochloride, especially in complex sample matrices, GC-MS offers superior sensitivity and selectivity. copernicus.org Similar to HPLC, derivatization is often required to improve the volatility and thermal stability of the long-chain amine.

Derivatization for GC-MS: A common derivatization agent is isobutyl chloroformate, which converts primary amines into their corresponding carbamates. copernicus.org This derivatization not only enhances volatility but also produces characteristic fragmentation patterns in the mass spectrometer, aiding in identification.

Analytical Performance: GC-MS methods, when optimized, demonstrate high accuracy and very low limits of detection, often in the picogram range. copernicus.org This makes GC-MS particularly suitable for trace-level analysis where high sensitivity is crucial. copernicus.orgnih.gov The use of a mass spectrometric detector provides an additional layer of confirmation through the mass spectrum of the analyte, significantly reducing the likelihood of false positives. nih.gov

| Parameter | GC-MS Method | Notes |

| Derivatizing Agent | Isobutyl chloroformate | Improves volatility and chromatographic behavior. copernicus.org |

| Accuracy | 84.3% - 99.1% | Demonstrates high agreement with the true value. copernicus.org |

| Limit of Detection (LOD) | 1.8 - 3.9 pg | Superior sensitivity for trace analysis. copernicus.org |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Method Robustness and Reproducibility Studies

The robustness of an analytical method refers to its ability to remain unaffected by small, deliberate variations in method parameters, while reproducibility is the ability to obtain consistent results across different laboratories and analysts. These are critical for ensuring the long-term reliability of the analytical method.

Robustness Testing: This involves intentionally varying parameters such as the pH of the mobile phase, column temperature, and flow rate to assess the impact on the analytical results. A robust method will show minimal variation in analyte retention time, peak shape, and quantification.

Reproducibility Assessment: This is typically evaluated through inter-laboratory studies or by analyzing the same sample on different days with different analysts and equipment. Key indicators of reproducibility are the intraday and interday precision, expressed as the relative standard deviation (RSD). For validated methods for similar amines, intraday RSDs are often in the range of 1.86% to 5.95%, and interday RSDs are between 2.08% and 5.96%, indicating good reproducibility. nih.govd-nb.info

Advanced Spectroscopic Techniques for Quantitative and Qualitative Analysis (excluding basic identification)

Beyond basic identification, advanced spectroscopic techniques provide deeper insights into the quantitative aspects and structural characteristics of Docosan-1-amine hydrochloride.

Quantitative NMR for Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the concentration of a substance without the need for an identical reference standard of the analyte. nih.govaist.go.jp Its principle lies in the direct proportionality between the integrated signal area of a specific resonance and the number of nuclei contributing to that signal. ox.ac.uk

Methodology: To determine the absolute concentration of Docosan-1-amine hydrochloride, a certified internal standard of known concentration is added to the sample. ox.ac.uk By comparing the integral of a specific proton signal of Docosan-1-amine hydrochloride with the integral of a known proton signal from the internal standard, the concentration of the analyte can be calculated with high accuracy. ox.ac.uk Careful selection of non-overlapping signals and optimization of experimental parameters, such as the relaxation delay, are crucial for accurate quantification.

| Parameter | Description |

| Principle | Signal integral is directly proportional to the number of nuclei. ox.ac.uk |

| Requirement | Certified internal standard of known concentration. ox.ac.uk |

| Calculation | Comparison of analyte and internal standard signal integrals. ox.ac.uk |

| Advantage | Primary method, high accuracy, no analyte-specific standard needed for calibration curve. aist.go.jp |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is an indispensable tool for elucidating the fragmentation pathways of molecules, which provides detailed structural information. For Docosan-1-amine hydrochloride, electron impact (EI) or electrospray ionization (ESI) can be used to generate the molecular ion.

Fragmentation of Aliphatic Amines: The most characteristic fragmentation pathway for primary aliphatic amines is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This is a charge-site initiated fragmentation. youtube.com

In the case of Docosan-1-amine, the molecular ion would be [CH₃(CH₂)₂₁NH₂]⁺•. Alpha-cleavage would result in the loss of a C₂₁H₄₃• radical, leading to the formation of a stable, resonance-stabilized iminium ion, [CH₂=NH₂]⁺, with a mass-to-charge ratio (m/z) of 30. libretexts.org This fragment is often the base peak in the mass spectrum of long-chain primary amines. libretexts.org Other fragmentations can occur along the alkyl chain, resulting in a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups), but these are typically of lower intensity. libretexts.org

Predicted Fragmentation of Docosan-1-amine:

| Parent Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Fragmentation Mechanism |

| 327.6 (as free base) | 30 | C₂₁H₄₃• | Alpha-cleavage libretexts.orglibretexts.org |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Advanced UV-Vis and Fluorescence Spectroscopy for Interaction Studies

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are powerful, non-destructive analytical techniques widely employed to investigate the interactions of molecules with various substrates at a molecular level. In the context of Docosan-1-amine;hydrochloride, these methods are invaluable for elucidating its binding characteristics with macromolecules such as proteins and cyclodextrins, as well as for studying its self-assembly into micelles. These interactions are critical in various applications, including drug delivery and formulation science.

Interaction with Cyclodextrins

When a guest molecule is encapsulated within the hydrophobic cavity of a cyclodextrin, its microenvironment changes, which can lead to a shift in its UV-Vis absorption spectrum. Typically, a blue shift (hypsochromic shift) is observed, indicating that the chromophore is in a less polar environment compared to the aqueous solution. nih.gov The magnitude of this spectral shift can be used to determine the stoichiometry and the association constant (Ka) of the inclusion complex.

Research Findings:

A hypothetical study on the interaction between this compound and β-cyclodextrin could yield data similar to that observed for other long-chain amines. The formation of a 1:1 inclusion complex is often identified using the continuous variation method (Job's plot). researchgate.net By monitoring the change in absorbance at a fixed wavelength while varying the mole fraction of the host and guest, the stoichiometry can be determined.

The association constant (Ka), which indicates the stability of the complex, can be calculated using the Benesi-Hildebrand equation by analyzing the changes in absorbance of the guest molecule at various concentrations of the cyclodextrin. researchgate.net

Table 1: Illustrative UV-Vis Spectral Data for the Interaction of a Long-Chain Amine Hydrochloride with β-Cyclodextrin

| β-Cyclodextrin Concentration (mM) | Absorbance at λmax |

| 0 | 0.550 |

| 2 | 0.575 |

| 4 | 0.598 |

| 6 | 0.620 |

| 8 | 0.641 |

| 10 | 0.660 |

This table is interactive. You can sort and filter the data.

Interaction with Proteins

Fluorescence spectroscopy is particularly sensitive for studying the binding of small molecules to proteins, such as serum albumins. nih.gov Proteins like bovine serum albumin (BSA) and human serum albumin (HSA) contain intrinsic fluorophores, primarily tryptophan residues, which are sensitive to their local environment. nih.gov When a ligand, such as this compound, binds to the protein, it can cause a quenching of this intrinsic fluorescence.

The mechanism of fluorescence quenching can be either static (due to the formation of a non-fluorescent ground-state complex) or dynamic (resulting from collisional deactivation of the excited state). nih.gov These mechanisms can be distinguished by analyzing the temperature dependence of the quenching process.

Research Findings:

The interaction of long-chain amine hydrochlorides with serum albumin typically leads to static fluorescence quenching. The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv). researchgate.net Furthermore, the binding constant (Ka) and the number of binding sites (n) can be obtained from the double logarithm regression of the fluorescence data.

Thermodynamic parameters, such as enthalpy change (ΔH°), entropy change (ΔS°), and Gibbs free energy change (ΔG°), can be calculated from the binding constants at different temperatures. These parameters provide insights into the nature of the binding forces (e.g., hydrophobic interactions, hydrogen bonding, electrostatic forces). nih.gov

Table 2: Representative Fluorescence Quenching Data for the Interaction of a Long-Chain Amine Hydrochloride with Bovine Serum Albumin (BSA)

| Temperature (K) | Stern-Volmer Constant (Ksv) (M-1) | Binding Constant (Ka) (M-1) | Number of Binding Sites (n) |

| 298 | 1.2 x 104 | 2.5 x 104 | ~1 |

| 308 | 0.9 x 104 | 1.8 x 104 | ~1 |

| 318 | 0.7 x 104 | 1.3 x 104 | ~1 |

This table is interactive. You can sort and filter the data.

Future Research Directions and Emerging Applications

Synergistic Effects with Other Functional Molecules

The unique amphiphilic nature of Docosan-1-amine (B79458);hydrochloride, characterized by a long hydrophobic docosyl tail and a hydrophilic amine head group, makes it an ideal candidate for creating synergistic effects with other functional molecules. This is particularly relevant in the field of drug delivery, where nanoparticles are functionalized to enhance therapeutic efficacy. nih.govnih.govnih.gov Future research is anticipated to explore the use of Docosan-1-amine;hydrochloride as a co-stabilizer or functional component in nano-drug delivery systems.

The combination of therapeutic agents within a single nanoparticle carrier can lead to synergistic effects, overcoming challenges like multidrug resistance in cancer therapy. nih.gov For instance, the encapsulation of both a chemotherapeutic drug and an agent that inhibits resistance mechanisms within a nanoparticle stabilized by a long-chain amine like this compound could enhance treatment outcomes. The amine groups on the surface of such nanoparticles can be further functionalized with targeting ligands to direct the system to specific cells or tissues, a strategy that has shown promise in cancer treatment. nih.gov

Moreover, the interaction of this compound with other molecules can be leveraged to create advanced materials. For example, in combination with polysaccharides, it could form stable nano-assemblies for the delivery of hydrophobic drugs. mdpi.com The synergistic interplay between the long alkyl chain of docosanamine and other molecules can lead to the formation of highly organized structures with emergent properties.

| Potential Synergistic Partner | Application Area | Anticipated Synergistic Effect |

| Chemotherapeutic Drugs | Cancer Therapy | Enhanced drug solubility, targeted delivery, and overcoming multidrug resistance. nih.gov |

| Polysaccharides | Drug Delivery | Formation of stable, biocompatible nanoparticles for controlled release. mdpi.com |

| Other Surfactants | Emulsion/Foam Stabilization | Improved stability and tailored properties of emulsions and foams for various industrial applications. |

| Photosensitizers | Photodynamic Therapy | Co-delivery for combined chemo-photodynamic cancer therapy. |

Integration into Complex Hybrid Systems

The integration of this compound into complex hybrid systems represents a promising frontier in materials science. Long-chain alkylamines have been successfully intercalated into layered inorganic materials, such as titanium disulfide (TiS2), to create flexible n-type thermoelectric materials. mdpi.com This suggests a potential application for this compound in the development of novel hybrid organic-inorganic materials with tailored electronic or thermoelectric properties.

The self-assembly of amphiphilic molecules like this compound is a key driver for the formation of these complex systems. In aqueous solutions, these molecules can form micelles, which can serve as templates or building blocks for more intricate nanostructures. beilstein-journals.org The incorporation of nanoparticles, polymers, or other functional moieties within these self-assembled structures can lead to hybrid materials with applications in catalysis, sensing, and controlled release.

Future research will likely focus on controlling the self-assembly process to create highly ordered hybrid materials. The ability to precisely manipulate the structure of these systems at the nanoscale will be crucial for unlocking their full potential. For example, the use of this compound to direct the assembly of quantum dots or metallic nanoparticles could lead to new materials with unique optical and electronic properties.

| Hybrid System Component | Potential Application | Key Integration Aspect |

| Layered Inorganic Materials (e.g., TiS2) | Thermoelectrics, Electronics | Intercalation of the alkylamine between inorganic layers to modify properties. mdpi.com |

| Metallic or Semiconductor Nanoparticles | Optics, Catalysis, Sensing | Use of the amine as a capping agent or template for nanoparticle synthesis and assembly. |

| Polymers | Drug Delivery, Biomaterials | Formation of polymer-surfactant complexes for controlled release and biocompatible coatings. |

| Carbon Nanomaterials (e.g., Graphene) | Composites, Sensors | Surface functionalization to improve dispersion and interfacial interactions. |

Theoretical Advancement in Predicting this compound Behavior

Theoretical and computational studies are becoming increasingly vital in predicting the behavior of complex molecular systems. Molecular dynamics (MD) simulations, for instance, can provide atomic-level insights into the aggregation behavior of long-chain alkylammonium chlorides in solution. researchgate.net Such simulations can elucidate the structure and dynamics of micelles formed by this compound, including the arrangement of the alkyl chains and the hydration of the head groups. nih.govnih.gov

These computational approaches can predict critical parameters like the critical micelle concentration (CMC) and the aggregation number, which are essential for designing applications in drug delivery and materials science. By understanding the forces that govern the self-assembly of these molecules, researchers can rationally design systems with desired properties.

Future theoretical work will likely focus on developing more accurate force fields and employing advanced simulation techniques to model the interaction of this compound with other molecules and surfaces. This will enable the in-silico design of novel hybrid materials and the prediction of their performance. For example, simulations could be used to screen for optimal molecular partners that exhibit synergistic effects with this compound or to predict the stability and drug-release profiles of functionalized nanoparticles.

| Theoretical Method | Research Focus | Predicted Properties |

| Molecular Dynamics (MD) Simulations | Micelle formation and structure | Critical micelle concentration, aggregation number, micelle shape and size. researchgate.netnih.gov |

| Quantum Mechanics (QM) Calculations | Electronic structure and reactivity | Interaction energies, charge distribution, reaction pathways for synthesis. |

| Coarse-Grained (CG) Simulations | Large-scale self-assembly | Formation of complex hybrid structures, phase behavior. |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity prediction | Prediction of synergistic effects in drug delivery systems. |

Sustainable Synthesis and Application Development

The development of sustainable and environmentally friendly methods for the synthesis of amines is a key area of green chemistry. rsc.org The traditional methods for producing amines often involve harsh reaction conditions and the use of hazardous reagents. Future research will focus on developing greener synthetic routes to this compound.

One promising approach is the reductive amination of carboxylic acids, such as docosanoic acid, which can be derived from renewable resources. rsc.org This method utilizes a heterogeneous catalyst and molecular hydrogen, offering a more sustainable alternative to traditional methods. rsc.org Other green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, are also being explored to reduce the environmental impact of amine production. mdpi.com

The development of sustainable applications for this compound is also a critical research direction. This includes its use in biodegradable and biocompatible materials for biomedical applications, as well as in environmentally friendly formulations for industrial processes. By focusing on the entire life cycle of the compound, from its synthesis to its final application, researchers can ensure that the development of this compound aligns with the principles of green chemistry and sustainability.

| Green Chemistry Approach | Application in Synthesis | Potential Benefits |

| Reductive Amination of Carboxylic Acids | Synthesis from docosanoic acid | Use of renewable feedstocks, milder reaction conditions. rsc.org |

| Microwave-Assisted Synthesis | Accelerating reaction rates | Reduced energy consumption and reaction times. mdpi.com |

| Use of Green Solvents | Reaction medium | Reduced use of volatile and toxic organic solvents. |

| Biocatalysis | Enzymatic synthesis | High selectivity and mild reaction conditions. |

Q & A

Q. What methodologies are recommended for assessing the purity of docosan-1-amine hydrochloride in experimental settings?

Purity assessment requires a multi-step analytical approach. Thin-layer chromatography (TLC) can screen for related substances by comparing sample and standard solutions under controlled conditions (cellulose plates with fluorescent indicators, 1-propanol/water/acetic acid mobile phase) . Heavy metal contamination (e.g., lead ≤20 ppm) and arsenic limits (≤2 ppm) should be verified via standardized gravimetric and colorimetric methods . Titration with perchloric acid (0.1 M) is also effective for quantifying amine hydrochloride content, with 1 mL of titrant equivalent to 18.96 mg of compound .

Q. What are the critical steps in synthesizing docosan-1-amine hydrochloride, and how can yield be optimized?

Synthesis typically involves:

- Amine formation : Alkylation of a long-chain hydrocarbon precursor (e.g., docosane derivatives) using ammonia or amines under high-pressure/temperature conditions .

- Hydrochloride salt formation : Treatment of the free amine with hydrochloric acid in anhydrous solvents (e.g., ethanol or ether) to precipitate the hydrochloride salt . Yield optimization requires precise control of reaction parameters (temperature, pH, stoichiometry) using automated flow reactors and real-time monitoring tools .

Q. What safety protocols are essential for handling docosan-1-amine hydrochloride in laboratory settings?

- Personal protective equipment (PPE) : Impermeable gloves, lab coats, and eye protection to prevent skin/eye contact. Glove material selection must account for breakthrough times and chemical resistance .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Storage : Keep in tightly sealed containers away from ignition sources and incompatible substances (e.g., strong oxidizers) .

- Waste disposal : Segregate waste and use approved facilities for hazardous material disposal .

Advanced Research Questions

Q. How can factorial design principles be applied to optimize reaction conditions for docosan-1-amine hydrochloride synthesis?

Factorial design allows systematic exploration of variables (e.g., temperature, pressure, reagent ratios). For example:

- Two-factor design : Vary HCl concentration and reaction time to identify interactions affecting yield.

- Response surface methodology (RSM) : Model nonlinear relationships between variables to pinpoint optimal conditions . Data from these experiments should be analyzed using statistical software to validate reproducibility and significance .

Q. How should researchers resolve contradictions in analytical data (e.g., purity vs. bioactivity discrepancies)?

- Cross-validation : Use complementary techniques (e.g., HPLC-MS for impurity profiling, NMR for structural confirmation) to verify purity .

- Bioassay recalibration : If bioactivity contradicts purity data, reassay under controlled conditions (e.g., pH, temperature) to rule out environmental interference .

- Batch comparison : Analyze multiple synthesis batches to isolate batch-specific anomalies .

Q. What advanced characterization techniques are critical for structural elucidation and stability studies?

- Spectroscopic methods :

- NMR : Confirm amine protonation and hydrocarbon chain integrity .

- FT-IR : Monitor functional groups (e.g., N-H stretching at ~3300 cm⁻¹) .

Q. How can AI-driven tools enhance experimental design and data interpretation for docosan-1-amine hydrochloride research?

- Predictive modeling : Train machine learning algorithms on historical synthesis data to predict optimal reaction parameters .

- Automated data analysis : Deploy AI platforms to identify trends in large datasets (e.g., impurity profiles across batches) .

- Virtual screening : Simulate compound interactions with biological targets to prioritize in vitro assays .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.